molecular formula C14H8BrN3O3S B2391611 N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 892853-84-8

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B2391611
CAS RN: 892853-84-8
M. Wt: 378.2
InChI Key: USRDQMLWQGNDKV-UHFFFAOYSA-N
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Description

“N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compounds is often used in research and drug discovery .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. In this case, the nitro group (-NO2) and the amide group (-CONH2) are likely to be the most reactive parts of the molecule .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole and its derivatives have demonstrated a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being developed as antitumor agents due to their potential to act as ligands for various biomolecules, which makes them candidates for cancer treatment. Their structural simplicity and ease of synthesis allow for the development of chemical libraries that could lead to new chemical entities for the market (Kamal, Hussaini, & Mohammed, 2015).

Degradation Processes of Nitisinone

Although not directly related to N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide, the study of the degradation processes of Nitisinone (NTBC), a compound with a different structure but relevant due to the investigation into its stability and degradation products, can provide insights into the stability of related chemical entities under various conditions. This research contributes to a better understanding of the properties of such compounds, which is crucial for evaluating their potential risks and benefits in medical applications (Barchańska et al., 2019).

Anticancer Potential of Benzothiazole Derivatives

Benzothiazole derivatives have been extensively studied for their anticancer properties. Structural modifications and the development of benzothiazole conjugates have been explored as potential chemotherapeutics. These derivatives have been screened for in vitro and in vivo anticancer activity, showing promising results that require further characterization for their toxicity to ensure their safe clinical use as cancer treatments (Ahmed et al., 2012).

Environmental Presence and Impact

The occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, which include brominated derivatives similar to the chemical , underscores the importance of understanding the environmental impact and potential health risks of these compounds. Research has highlighted the need for more comprehensive studies on their occurrence, environmental fate, and toxicity to assess the risks they pose to human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information, it’s hard to predict the mechanism of action of this compound.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Without specific data, it’s hard to provide detailed safety information .

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRDQMLWQGNDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide

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